4-Heptadecanol

Description

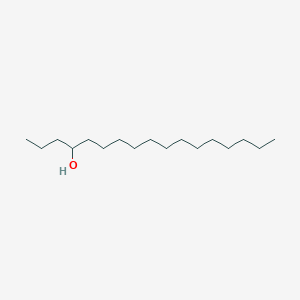

Structure

3D Structure

Properties

IUPAC Name |

heptadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNRSIHGYMWAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631291 | |

| Record name | Heptadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103385-34-8 | |

| Record name | Heptadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenesis of Heptadecanols

Microbial and Biological Production Pathways

The production of fatty alcohols, including heptadecanols, can occur through microbial and biological pathways. In the context of coffee fermentation, microorganisms, particularly yeasts, play a role in degrading mucilage and producing various metabolites, including alcohols mdpi.commdpi.com. The presence of heptadecanol in yeast-treated coffee beans suggests a microbial production route frontiersin.orgscispace.comnih.gov.

More broadly, microbial production of fatty alcohols is an area of research, often involving the reduction of fatty acids or acyl-CoA molecules researchgate.net. Enzymes such as fatty acyl-CoA reductases (FARs) are known to catalyze the reduction of acyl-CoA to fatty alcohols, typically yielding primary alcohols researchgate.netgoogle.com. While these pathways can produce heptadecanols (such as 1-heptadecanol) from corresponding fatty acids, the specific microbial or biological pathways leading to the formation of secondary alcohols like 4-heptadecanol were not detailed in the provided search results. Some research explores the engineering of microbial organisms for the production of various bioderived compounds, including fatty alcohols google.comgoogle.com.

Biosynthesis Mechanisms in Campylobacter jejuni

While detailed biosynthesis mechanisms specifically for this compound in Campylobacter jejuni are not extensively documented in the search results, research on C. jejuni has focused on the biosynthesis of components of its capsular polysaccharide (CPS) and lipooligosaccharide (LOS), which include unusual sugar residues like heptoses and modified hydrocarbons frontiersin.orgnih.gov. Some studies mention the presence of 1-heptadecanol (B72759) in Campylobacter jejuni in the context of analyzing its chemical components researchgate.net. The biosynthesis of fatty alcohols in general can involve pathways related to fatty acid metabolism and reduction. However, specific enzymatic pathways leading to the formation of secondary alcohols like this compound in C. jejuni are not clearly described in the provided information.

Roles in Waxes and Lipid Esters in Organisms

Biological waxes are esters formed from long-chain fatty acids (typically C14 to C36) and long-chain alcohols (typically C16 to C30). weebly.comalevelbiology.co.ukbritannica.com These waxes serve various functions in organisms, including providing water repellency on plant leaves, feathers, and insect cuticles. britannica.com They also function as energy storage substances in some organisms, such as plankton. britannica.com While 1-heptadecanol, a primary alcohol isomer, has been identified as a component in some biological contexts like the preen-gland wax of geese and in certain beetles gerli.comuni-bayreuth.de, the specific role of this compound in waxes and lipid esters in organisms is not detailed in the search results. General information on waxes indicates they are esters of long-chain alcohols and fatty acids weebly.comalevelbiology.co.ukbritannica.com.

Environmental Detection and Potential Origins in Specific Matrices

Heptadecanols and other long-chain alcohols can be detected in various environmental matrices.

Identification in Airborne Particulate Matter from Industrial Contexts

1-Heptadecanol, an isomer of this compound, has been identified in airborne particulate matter (PM2.5) samples collected from areas influenced by industrial activities, such as open-cast coal mining regions. mdpi.comresearchgate.net Its presence, alongside other compounds like cyclopentasiloxane, suggests the contribution of organic materials potentially originating from industrial processes or lubrication activities. mdpi.comresearchgate.net Studies analyzing organic compounds in aerosol particulate matter from industrial areas have identified various hydrocarbons and other organic molecules, including n-alkanols researchgate.net. While 1-heptadecanol has been specifically mentioned in this context mdpi.comresearchgate.net, the detection of this compound in airborne particulate matter from industrial sources is not explicitly stated in the provided search results. The presence of such compounds in airborne particles can be linked to emissions from industrial factories, combustion processes, and the use of petroleum products researchgate.netcore.ac.uk.

Table 1: Selected Compounds Identified in Airborne Particulate Matter

| Compound Name | Potential Origin | Source |

| 1-Heptadecanol | Industrial processes or lubrication activities | Airborne particulate matter (PM2.5) mdpi.comresearchgate.net |

| 2,4,6-triisopropylbenzene | Fossil fuel combustion | Airborne particulate matter (PM2.5) mdpi.com |

| Cyclopentasiloxane | Industrial processes or lubrication activities | Airborne particulate matter (PM2.5) mdpi.comresearchgate.net |

| n-Alkanols | Emissions from various sources, including industry | Aerosol particulate matter researchgate.net |

Advanced Synthetic Strategies and Chemical Transformations of Heptadecanols

Chemosynthetic Routes for Heptadecanol Isomers

Chemosynthesis offers various pathways to produce heptadecanols, often involving the transformation of readily available precursors like fatty acids or their esters.

Catalytic Hydrogenation of Fatty Acid Esters in Research Settings

Catalytic hydrogenation of fatty acid esters is a well-established method for producing fatty alcohols. Research in this area focuses on developing highly efficient and selective catalysts to improve yields and reduce energy consumption. Studies have explored various catalytic systems, including copper-based catalysts. For instance, Cu-Zn and CuO/ZnO/Al2O3 catalysts have shown high activity and selectivity in the hydrogenation of fatty acid methyl esters to fatty alcohols, achieving yields over 98% under specific conditions researchgate.net. Bimetallic catalysts, such as Cu/Fe, have also demonstrated enhanced activity compared to monometallic catalysts in the selective hydrogenation of ethyl stearate (B1226849) to stearyl alcohol, achieving over 99% selectivity at 97% conversion researchgate.net. The process typically involves reacting the fatty acid ester with hydrogen at elevated temperatures and pressures in the presence of a catalyst researchgate.netresearchgate.net.

| Catalyst Type | Substrate Example | Conversion (%) | Selectivity to Alcohol (%) | Conditions (Example) | Reference |

|---|---|---|---|---|---|

| Cu-Zn | Fatty acid methyl esters | 99.5 | 99.6 | 250 °C, 6.0 MPa, hexane (B92381) solvent | researchgate.net |

| CuO/ZnO/Al2O3 | Fatty esters | >98 (yield) | >98 | Co-precipitation method catalyst synthesis | researchgate.net |

| Cu/Fe (bimetallic) | Ethyl stearate | 97 | >99 (stearyl alcohol) | Co-precipitation process catalyst synthesis | researchgate.net |

Hydroboration-Isomerization Approaches for Long-Chain Alcohols

Hydroboration-isomerization is a method that can be applied to functionalize long-chain olefins and fatty acid derivatives via boron intermediates uantwerpen.be. This approach involves the addition of a boron hydride to a carbon-carbon double bond (hydroboration) followed by the migration of the boron group along the hydrocarbon chain (isomerization). This can be used to shift the position of a double bond in unsaturated fatty acid derivatives, potentially leading to different isomers of long-chain alcohols after subsequent oxidation. Research indicates that the success of hydroboration-isomerization for long-chain molecules is significantly influenced by the solvent type, with apolar solvents improving conversion and reaction kinetics uantwerpen.be.

Preparation Methods for Nonionic Surfactants Involving Heptadecanol

Heptadecanol can serve as a hydrophobic starter molecule in the synthesis of nonionic surfactants, particularly ethoxylated fatty alcohols. These surfactants are typically produced by reacting a fatty alcohol with ethylene (B1197577) oxide (EO) or a mixture of alkylene oxides in the presence of a catalyst google.comgoogle.comwiley-vch.de. The process often involves alkaline or acidic catalysts google.com. Research explores different catalytic systems and process conditions to achieve desired molecular weight distribution and surfactant properties google.comgoogle.com. For example, a process involving the reaction of a higher monohydric alcohol (including n-heptadecanol) with an alkylene oxide in the presence of a catalyst derived from barium hydroxide (B78521) has been described for preparing nonionic surfactants with a narrow molecular weight distribution google.com.

Methods for Producing Acrylates/Methacrylates Utilizing Heptadecanol

Fatty alcohols like heptadecanol can be utilized in the production of acrylates and methacrylates through transesterification reactions. This process involves reacting the alcohol with a low-boiling ester of (meth)acrylic acid in the presence of a transesterification catalyst justia.com. The alcohol liberated from the low-boiling ester is typically separated by distillation to drive the reaction towards product formation justia.com. Various catalysts, including zirconium compounds, acids, and bases, have been explored for these transesterification reactions justia.com. Increasing the molar ratio of the low-boiling ester to the starting alcohol during the reaction can lead to a particularly inexpensive preparation of (meth)acrylates with high purity justia.com.

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer environmentally friendly and highly selective routes for synthesizing complex molecules, including chiral alcohols.

Photobiocatalytic Cascade Reactions for Chiral Secondary Fatty Alcohol Production

Photobiocatalytic cascade reactions represent an innovative approach for the synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids researchgate.netnih.govwipo.int. This method combines light activation with enzymatic catalysis. One reported cascade involves the stereoselective hydration of a carbon-carbon double bond in an unsaturated fatty acid catalyzed by an oleate (B1233923) hydratase, followed by the decarboxylation of the resulting intermediate hydroxy acid mediated by a photoactivated decarboxylase researchgate.netnih.gov. This approach has been demonstrated for transforming oleic acid into 9-heptadecanol (B1266218) researchgate.netresearchgate.net. The use of whole cells containing the necessary enzymes and illumination with blue light are key aspects of this process researchgate.netresearchgate.net. This biocatalytic route allows for the production of enantiomerically pure secondary fatty alcohols under mild conditions researchgate.netnih.gov.

| Substrate | Enzymes Involved | Light Source | Product Example | Selectivity | Reference |

|---|---|---|---|---|---|

| Oleic acid | Oleate hydratase (e.g., from Lactobacillus reuteri), Photoactivated decarboxylase (from Chlorella variabilis NC64A) | Blue light (λ = 450 nm) | 9-Heptadecanol | Enantiomerically pure | researchgate.netnih.govresearchgate.net |

Oleate Hydratase-Mediated Hydration and Decarboxylation Pathways

An notable chemoenzymatic cascade has been developed for the synthesis of secondary fatty alcohols, exemplified by the production of 9-heptadecanol from oleic acid. This process involves the sequential action of enzymes. In the first step, oleate hydratases, such as those from Lactobacillus reuteri or Stenotrophomonas maltophilia, catalyze the stereoselective hydration of the carbon-carbon double bond in unsaturated fatty acids like oleic acid ebi.ac.ukresearchgate.netfrontiersin.org. This hydration yields a hydroxylated fatty acid intermediate, specifically 10-hydroxyoctadecanoic acid from oleic acid researchgate.netresearchgate.net. The second step involves the decarboxylation of this intermediate hydroxy acid, mediated by a photoactivated decarboxylase from Chlorella variabilis NC64A (CvFAP) ebi.ac.ukresearchgate.net. This photoenzymatic decarboxylation leads to the formation of a secondary fatty alcohol, with 9-heptadecanol being the product derived from 10-hydroxyoctadecanoic acid ebi.ac.ukresearchgate.netresearchgate.netresearchgate.net.

The proposed photoenzymatic cascade to transform oleic acid into 9-heptadecanol illustrates this pathway researchgate.net. The reaction can be performed in a one-pot, two-step procedure, where the hydration precedes the photoactivated decarboxylation researchgate.net. Using oleic acid as a model substrate, the cascade reaction conditions have been investigated. For instance, a reaction using 7 mM oleic acid, LrOhyA cells (15 g L⁻¹), and CvFAP (2 µM) in Tris-HCl buffer at pH 8.0 with illumination resulted in the formation of 9-heptadecanol researchgate.net. The hydration of oleic acid was found to be the rate-limiting step in this cascade researchgate.net. This enzymatic approach provides a method for converting renewable unsaturated fatty acids into valuable secondary fatty alcohols ebi.ac.ukresearchgate.net.

Stereoselective Synthesis of 9-Heptadecanol

The enzymatic cascade utilizing oleate hydratases and a photoactivated decarboxylase allows for the stereoselective synthesis of secondary fatty alcohols. The hydration step catalyzed by oleate hydratases is stereoselective, leading to the formation of enantiomerically pure hydroxylated fatty acid intermediates ebi.ac.ukresearchgate.net. Subsequently, the decarboxylation of these chiral hydroxy acids by the photoactivated decarboxylase yields enantiomerically pure secondary fatty alcohols, such as 9-heptadecanol ebi.ac.ukresearchgate.net. This highlights the power of enzymatic catalysis in achieving high levels of stereocontrol in the synthesis of fatty alcohol isomers.

While the specific stereoselective synthesis of 4-heptadecanol using a similar enzymatic cascade is not detailed in the provided sources, the methodology established for 9-heptadecanol demonstrates the potential of such biocatalytic routes for accessing specific fatty alcohol isomers with controlled stereochemistry from suitable precursors.

Enzymatic Synthesis of Related Alkylglycerol Structures

Enzymatic methods are also employed in the synthesis of related lipid structures, such as alkylglycerols. Alkylglycerols are a class of ether lipids where a glycerol (B35011) molecule is linked to a hydrocarbon group via an ether bond mdpi.com. Enzymes, particularly lipases, play a significant role in the synthesis of structured lipids, including alkylglycerols and their derivatives, often through transesterification or esterification reactions mdpi.comresearchgate.netskemman.is.

Studies have explored the enzymatic synthesis of diacylated alkylglycerols, for instance, by the transesterification of 1-O-octadecyl glycerol (batyl alcohol) with fatty acid esters researchgate.net. Lipase-catalyzed reactions can be designed to achieve regioselectivity in the acylation of glycerol backbones skemman.is. While this section of the outline focuses on alkylglycerols, it is relevant as fatty alcohols can serve as precursors for the synthesis of ether lipids nih.gov, indicating a connection between fatty alcohol chemistry and the enzymatic synthesis of these related lipid structures.

Metabolic Engineering Approaches for Enhanced Fatty Alcohol Biosynthesis

Metabolic engineering of microorganisms has emerged as a promising strategy for the sustainable production of fatty alcohols, including long-chain varieties. These approaches aim to enhance the natural biosynthetic pathways or introduce heterologous pathways to increase the yield and tailor the chain length of the fatty alcohols produced pnas.orgresearchgate.netfrontiersin.orgnih.gov.

Key strategies in metabolic engineering for enhanced fatty alcohol biosynthesis include increasing the supply of precursor molecules, primarily fatty acyl-CoAs, and optimizing the activity of fatty acyl-CoA reductases (FARs) or other reductase enzymes that convert fatty acyl intermediates into fatty alcohols frontiersin.orgnih.govnih.gov. Compartmentalization of biosynthetic pathways, such as in peroxisomes in yeast, has been shown to improve fatty alcohol production by coupling substrate utilization and product synthesis pnas.org.

Research in Saccharomyces cerevisiae, for example, has demonstrated that manipulating the triacylglycerol (TAG) synthesis pathway can lead to enhanced fatty alcohol production. By deleting the dga1 gene, which is involved in a fatty acyl-CoA dependent pathway for TAG synthesis, the accumulation of cellular fatty acyl-CoAs can be increased, providing more substrate for fatty alcohol synthesis by overexpressed FAR enzymes nih.gov. This metabolic engineering resulted in a significant increase in both intracellular and extracellular fatty alcohols nih.gov.

| Strain | Intracellular Fatty Alcohols (mg/L) | Extracellular Fatty Alcohols (mg/L) | Total Fatty Alcohols (mg/L) |

| Wild type + FAR | 26 | 2.2 | 28.2 |

| Δdga1 strain + FAR | 45 | 4.3 | 49.3 |

| Δdga1 strain + FAR (Optimized Medium) | 84 | 14 | 98 |

Table 1: Enhanced Fatty Alcohol Production in Engineered S. cerevisiae Strains nih.gov

These metabolic engineering efforts, while often focused on primary fatty alcohols or a range of chain lengths, lay the groundwork for potentially enhancing the biosynthesis of specific secondary fatty alcohols like this compound through targeted pathway modifications and enzyme engineering.

Derivatization and Functionalization Reactions

Fatty alcohols can undergo various chemical transformations to yield functionalized derivatives with altered properties and potential applications.

O-Sulfation of Long-Chain Fatty Alcohols Using Persulfates

O-sulfation, the process of transferring a sulfonate group to a hydroxyl substrate, is a significant functionalization reaction for fatty alcohols, yielding organosulfates chinesechemsoc.orgwikipedia.org. Organosulfates are a class of organic compounds with a R-O-SO₃⁻ structure and are used in various applications, including detergents and surfactants wikipedia.org.

A practical and efficient method for the O-sulfation of alcohols, including long-chain fatty alcohols like heptadecanol, utilizes persulfate salts (e.g., K₂S₂O₈) as sulfonate donors in the presence of a solvent like N,N-dimethylformamide (DMF) chinesechemsoc.orgchinesechemsoc.org. This method provides a novel approach to O-sulfation, leveraging the oxidative properties of persulfates while enabling group transfer chinesechemsoc.orgchinesechemsoc.org.

Studies have shown that long-chain fatty alcohols like heptadecanol can be effectively converted into their corresponding sulfated products using this methodology chinesechemsoc.orgchinesechemsoc.org. The reaction conditions, such as the choice of solvent and the presence of additives, can influence the yield of the sulfated product chinesechemsoc.orgchinesechemsoc.org. For instance, using DMF as the solvent with K₂S₂O₈ and tetrabutylammonium (B224687) hydrogen sulfate (B86663) showed good yields for the sulfation of a model alcohol chinesechemsoc.org. While the specific yield for this compound is not provided, the successful sulfation of heptadecanol indicates the applicability of this method to long-chain fatty alcohols.

Esterification Reactions for Heptadecanol Derivatives

Esterification is a fundamental reaction for functionalizing alcohols, involving their reaction with carboxylic acids or their derivatives to form esters mcbconsulting.ch. Heptadecanols, including this compound, can participate in esterification reactions to produce a variety of heptadecanol derivatives.

The reaction typically involves the condensation of a fatty alcohol with a fatty acid, often catalyzed by acids or other catalysts mcbconsulting.ch. For example, heptadecanol can react with octadecanoic acid to synthesize heptadecyl octadecanoate . Similarly, esterification of heptadecanol with acetic acid yields heptadecyl acetate (B1210297) ontosight.ai.

This reaction is a common method for producing various esters with different properties depending on the choice of the carboxylic acid ontosight.ai. Metal catalysts, such as those derived from copper, zinc, tin, iron, aluminum, and zirconium, can be used to drive esterification reactions mcbconsulting.ch. The continuous removal of water generated during the reaction is often necessary to shift the equilibrium towards ester formation mcbconsulting.ch. Esterification provides a versatile route to synthesize a range of heptadecanol esters for various applications.

Synthesis of Trimethylsilyl (B98337) Ethers for Analytical Purposes

The analysis of polar compounds such as alcohols by gas chromatography (GC) often necessitates chemical modification to enhance their volatility and thermal stability. researchgate.nettcichemicals.comnih.govresearchgate.net This is particularly relevant for higher molecular weight alcohols like heptadecanols. Trimethylsilyl (TMS) derivatization is a widely employed technique for this purpose, converting the hydroxyl group (-OH) into a trimethylsilyl ether (-O-Si(CH₃)₃). researchgate.nettcichemicals.comnih.govresearchgate.net This transformation effectively reduces the polarity of the molecule, minimizing interactions with the stationary phase in the GC column and preventing thermal degradation at elevated injection port and oven temperatures. researchgate.netresearchgate.net

The general reaction involves the replacement of the hydrogen atom of the hydroxyl group with a trimethylsilyl group from a silylating agent.

R-OH + Silylating Agent → R-O-Si(CH₃)₃ + Byproducts

Various silylating agents are available, each offering different reactivity and suitability depending on the nature of the analyte and the matrix. Commonly used reagents for the silylation of alcohols include:

Hexamethyldisilazane (HMDS): Often used for the trimethylsilylation of hydrogen-labile substrates like alcohols. nih.govatamanchemicals.com HMDS can be used in the presence of catalysts such as trimethylchlorosilane (TMCS) or iodine to increase efficiency. wikipedia.orgscispace.com

Trimethylchlorosilane (TMCS): A reactive silylating agent, often used in combination with other reagents like HMDS or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to catalyze or enhance the silylation reaction. researchgate.netresearch-solution.comchemicalbook.com It reacts readily with moisture, producing HCl, which can be problematic. chemicalbook.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent frequently used for derivatizing alcohols, steroids, and other polar compounds for GC analysis. researchgate.nettcichemicals.comresearchgate.netfishersci.beepd.gov.hknih.gov It is often used in combination with a small amount of TMCS (e.g., 99:1 BSTFA:TMCS) to accelerate the reaction. researchgate.netresearch-solution.comepd.gov.hk

N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA): Another effective silylating agent for alcohols and other polar metabolites, commonly used in metabolomics for GC-MS analysis. nih.govrsc.orgresearchgate.net

1-(Trimethylsilyl)-1H-imidazole (TMSI): A selective silylating agent that can derivatize hydroxyl groups without affecting amino groups, useful for samples containing both functionalities. fishersci.cacenmed.com

The choice of silylating agent and reaction conditions (solvent, temperature, reaction time) depends on the specific alcohol being analyzed and the complexity of the sample matrix. For instance, a mixture of BSTFA and TMCS has been used for the silylation of long-chain alcohols prior to GC analysis, with reaction conditions such as heating at 45°C for 24 hours or 70°C for 1 hour being reported. researchgate.netresearch-solution.comnih.gov

Once derivatized, the resulting trimethylsilyl ethers of heptadecanols, including this compound, are amenable to analysis by gas chromatography, typically coupled with mass spectrometry (GC-MS). GC-MS allows for the separation of the derivatized compounds based on their boiling points and interactions with the GC column, while the mass spectrometer provides structural information through characteristic fragmentation patterns. nih.govrsc.orgresearchgate.net

For silylated alcohols, including heptadecanol TMS ethers, the mass spectra often exhibit a characteristic fragment ion corresponding to the loss of a methyl group from the trimethylsilyl moiety (M+ - CH₃). rsc.org The fragmentation pattern is also influenced by the position of the hydroxyl group on the carbon chain. Analysis of these fragmentation patterns, along with retention times, allows for the identification and quantification of specific heptadecanol isomers present in a sample. nih.govrsc.orgresearchgate.net

Common Silylating Agents for Alcohol Derivatization

| Silylating Agent | Molecular Formula | PubChem CID | Notes |

| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 13838 | Often used with catalysts like TMCS or iodine. nih.govatamanchemicals.comwikipedia.orgscispace.com |

| Trimethylchlorosilane (TMCS) | C₃H₉ClSi | 6397 | Commonly used as a catalyst or in mixtures (e.g., with BSTFA). researchgate.netchemicalbook.comepd.gov.hknih.govfishersci.ca |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NOSi₂ | 2733832 | Powerful silylating agent, often used with TMCS. researchgate.nettcichemicals.comresearchgate.netfishersci.beepd.gov.hknih.gov |

| N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) | C₆H₁₂F₃NOSi | 5074767 | Effective for derivatizing alcohols and other polar metabolites. nih.govrsc.orgresearchgate.net |

| 1-(Trimethylsilyl)-1H-imidazole (TMSI) | C₆H₁₂N₂Si | 28925 | Selective for hydroxyl groups over amino groups. fishersci.cacenmed.comnih.govfishersci.nl |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including alcohols, in various complex mixtures. nih.govmdpi.comcloudfront.netthermofisher.comupm.edu.my Its ability to separate components based on their volatility and then provide mass spectral data for identification makes it invaluable for analyzing complex samples. nih.govmdpi.comthermofisher.comnih.gov

Identification of Heptadecanol in Complex Mixtures

GC-MS is commonly employed for identifying fatty alcohols, such as heptadecanols, within intricate samples like natural extracts. Heptadecanol, specifically 1-heptadecanol (B72759), has been identified in plant extracts, demonstrating the suitability of GC-MS for detecting this class of compounds in biological matrices. researchgate.net The identification is typically achieved by comparing the retention times and the characteristic mass fragmentation patterns of the eluting compounds with those in spectral libraries. mdpi.comnih.govescholarship.org

Analysis of Volatile Components in Fermented Products

Higher alcohols, which include heptadecanol isomers, are known by-products of fermentation and contribute to the aroma profiles of fermented foods and beverages such as beer, wine, and other alcoholic drinks. nih.govmdpi.comnih.govmdpi.comcabidigitallibrary.org GC-MS is a standard method for analyzing these volatile components in fermented products, allowing for both the identification and quantification of various higher alcohols present. nih.govmdpi.comupm.edu.mynih.govcabidigitallibrary.org Studies have utilized GC-MS to monitor the concentrations of higher alcohols throughout fermentation processes and analyze their composition in different alcoholic beverages. mdpi.comnih.govcabidigitallibrary.org

X-ray Diffraction Studies on Polymorphism

X-ray diffraction (XRD), particularly X-ray powder diffraction, is a fundamental technique for investigating the crystalline structures and polymorphic behavior of solid materials, including long-chain n-alkanols. researchgate.netuu.nlsigmaaldrich.cncambridge.orgchemicalbook.comsigmaaldrich.comcenmed.comnih.govresearchgate.netosti.govacs.orgoup.comuniv-rennes1.fr Polymorphism refers to the ability of a compound to exist in more than one crystalline form, each with a distinct arrangement of molecules in the solid state.

Investigation of Monoclinic (β and γ) and Rotator (α) Phases of n-Alkanols

Research on n-alkanols, including 1-heptadecanol, has revealed the existence of different polymorphic forms depending on temperature and preparation conditions. At room temperature, two monoclinic forms, designated as β and γ, are commonly observed for long-chain n-alkanols. researchgate.netuu.nl For n-alkanols with an odd number of carbon atoms, such as 1-heptadecanol (C17), the β form is typically the stable phase at room temperature. researchgate.netuu.nl Upon heating, these ordered monoclinic phases can transform into a monoclinic rotator phase, often referred to as the α-phase, at temperatures just below the melting point. researchgate.netuu.nloup.comkpi.ua In the rotator phase, molecules undergo hindered rotation or reorientational motion about their long axis. researchgate.netuu.nloup.comuniv-rennes1.frkpi.ua

Determination of Unit Cell Parameters and Crystal Structures

X-ray diffraction studies enable the determination of the unit cell parameters and the detailed crystal structures of these polymorphic forms. The unit cell describes the basic repeating unit of the crystal lattice. Studies on 1-heptadecanol have determined its crystal structure in the β-phase to be monoclinic with the space group P21/c, containing eight molecules per unit cell. cambridge.orgkyoto-u.ac.jp The determination of unit cell parameters, such as the dimensions (a, b, c) and angles (β), provides crucial information about how the molecules are packed in the solid state. researchgate.netuu.nlcambridge.orgkyoto-u.ac.jp Hydrogen bonding between the hydroxyl groups plays a significant role in the crystal packing of n-alkanols, forming layers within the structure. researchgate.netuu.nl

Table 1: Selected Unit Cell Parameters for 1-Heptadecanol (β-phase)

| Parameter | Value | Crystal System | Space Group | Reference |

| a | 5.03 Å | Monoclinic | P21/c | kyoto-u.ac.jp |

| b | 7.16 Å | Monoclinic | P21/c | kyoto-u.ac.jp |

| c | 94.6 Å | Monoclinic | P21/c | kyoto-u.ac.jp |

| β | 91°18' | Monoclinic | P21/c | kyoto-u.ac.jp |

| Z | 8 | Monoclinic | P21/c | kyoto-u.ac.jp |

Vibrational Spectroscopy (Raman and Infrared) for Structural Analysis

Vibrational spectroscopy techniques, namely Raman and Infrared (IR) spectroscopy, are valuable tools for obtaining information about the molecular vibrations of a compound, which in turn provides insights into its structure, conformation, and intermolecular interactions. researchgate.netuu.nlsigmaaldrich.cnchemicalbook.comsigmaaldrich.comcenmed.comresearchgate.netjkps.or.kracs.orgut.ee

Both IR and Raman spectroscopy have been applied to study fatty alcohols, including heptadecanols. researchgate.netuu.nlsigmaaldrich.cnchemicalbook.comsigmaaldrich.comcenmed.com These methods are sensitive to the vibrations of C-H bonds within the alkyl chain and the O-H group, providing information on chain conformation (e.g., trans or gauche) and the nature of hydrogen bonding. researchgate.netuu.nlresearchgate.netacs.org IR spectroscopy is particularly useful for investigating hydrogen bonding interactions. researchgate.netuu.nl Low-frequency Raman spectroscopy can probe the longitudinal acoustic modes (LAM) of the alkyl chains, which are characteristic vibrations related to the chain length and conformation in the solid state. researchgate.net Analysis of the vibrational spectra can help to differentiate between different polymorphic forms and understand structural changes occurring with variations in temperature or phase transitions. researchgate.netuu.nl

Characterization of Hydrogen Bonding and Molecular Conformations

Hydrogen bonding is a significant intermolecular force influencing the physical properties and structural arrangement of alcohols. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying and characterizing hydrogen bonding interactions researchgate.netresearchgate.netsigmaaldrich.comuu.nl. These techniques can detect shifts in vibrational frequencies associated with O-H stretching and bending modes, providing information on the strength and extent of hydrogen bonding networks within the sample. For instance, studies on related long-chain alcohols like 1-heptadecanol have utilized IR and Raman spectroscopy to investigate O-H...O hydrogen bonds which play a key role in their crystal structures researchgate.netuu.nl.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR, can also provide insights into hydrogen bonding and molecular conformations by revealing through-space correlations and the chemical environment of hydrogen atoms involved in hydrogen bonds researchgate.net. Analysis of chemical shifts and coupling constants in NMR spectra can help elucidate preferred molecular conformations and the dynamics of conformational changes. While specific data for 4-Heptadecanol is not detailed in the provided sources, these techniques would be essential for a comprehensive characterization of its hydrogen bonding behavior and molecular flexibility.

Molecular conformations in fatty alcohols are also influenced by the rotation around C-C bonds in the alkyl chain. Spectroscopic methods can help in identifying different conformers present in a sample. For example, Raman spectroscopy can be sensitive to the conformation of the hydrocarbon chain researchgate.net.

Based on general principles applied to similar compounds, the spectroscopic characterization of this compound would likely involve:

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Infrared (IR) | Identification of functional groups, hydrogen bonding | Characterization of the hydroxyl group and O-H...O interactions. researchgate.netresearchgate.netsigmaaldrich.comuu.nl |

| Raman | Molecular vibrations, chain conformation, hydrogen bonding | Probing the structure of the alkyl chain and hydrogen bonding in different phases. researchgate.netuu.nl |

| NMR | Molecular structure, environment, hydrogen bonding | Confirmation of structure, investigation of hydrogen bond dynamics and molecular orientation. researchgate.net |

Detailed research findings specifically on the hydrogen bonding and molecular conformations of this compound using these techniques were not extensively available in the consulted literature.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for understanding the physical state, phase transitions, and thermal stability of materials. For compounds like this compound, these methods provide critical data on melting, crystallization, and other temperature-dependent transformations.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time nih.govvub.befilab.frlinseis.com. This allows for the detection and quantification of thermal events such as melting, crystallization, solid-solid transitions, and glass transitions nih.govvub.befilab.frlinseis.commdpi.com.

For long-chain alcohols, including isomers of heptadecanol, DSC is frequently employed to study their polymorphic behavior and phase transition temperatures and enthalpies researchgate.netsigmaaldrich.comuu.nlsigmaaldrich.cn. These compounds can exist in different crystalline forms (polymorphs), and DSC can reveal the transitions between these forms, as well as the melting point researchgate.netuu.nl.

A typical DSC experiment involves heating or cooling the sample at a controlled rate and monitoring the heat flow. Endothermic peaks in a heating curve indicate processes that absorb heat, such as melting or solid-solid transitions, while exothermic peaks in a cooling curve indicate processes that release heat, such as crystallization vub.belinseis.com. The area under a DSC peak is proportional to the enthalpy change associated with the transition nih.gov.

While specific DSC thermograms and detailed transition data for this compound were not prominently featured in the search results, studies on 1-heptadecanol demonstrate the application of DSC to characterize its polymorphism, melting point, and enthalpies of transition researchgate.netsigmaaldrich.comuu.nlsigmaaldrich.cn. It is expected that this compound would also exhibit characteristic thermal transitions detectable by DSC, reflecting its solid-state structure and melting behavior.

A hypothetical data table illustrating the type of information obtained from DSC analysis of a fatty alcohol is shown below. Specific values for this compound were not found.

| Transition Type | Temperature (°C) | Enthalpy (J/g) | Notes |

| Solid-Solid Transition | [Data not available for this compound] | [Data not available for this compound] | Represents a change in crystal structure. |

| Melting | [Data not available for this compound] | [Data not available for this compound] | Transition from solid to liquid phase. |

| Crystallization | [Data not available for this compound] | [Data not available for this compound] | Transition from liquid to solid phase upon cooling. |

Heat Capacity Measurements and Derived Thermodynamic Functions

Heat capacity is a fundamental thermodynamic property that describes the amount of heat required to raise the temperature of a substance by a certain amount. Measurements of heat capacity as a function of temperature provide crucial information for calculating other thermodynamic functions, such as enthalpy and entropy mdpi.com.

For fatty alcohols, heat capacity measurements contribute to a comprehensive understanding of their thermodynamic behavior across different phases (solid, liquid) chemeo.comacs.orgresearchgate.netnist.gov. These measurements are typically performed using calorimetry, and the data can be used to derive correlations for heat capacity as a function of temperature and chain length for homologous series of alcohols researchgate.netresearchgate.net.

Studies on linear alcohols, including 1-heptadecanol, have involved measuring heat capacities in both solid and liquid states over a range of temperatures acs.orgresearchgate.net. This data allows for the calculation of derived thermodynamic functions, which are important for various applications, including the design of phase change materials for thermal energy storage uu.nlacs.orgresearchgate.net.

A hypothetical data table illustrating the type of heat capacity data obtained for a fatty alcohol is shown below. Specific values for this compound were not found.

| Temperature (K) | Heat Capacity (J/mol·K) | Phase |

| [Data not available for this compound] | [Data not available for this compound] | Solid |

| [Data not available for this compound] | [Data not available for this compound] | Solid |

| [Data not available for this compound] | [Data not available for this compound] | Liquid |

| [Data not available for this compound] | [Data not available for this compound] | Liquid |

The derived thermodynamic functions for this compound, such as enthalpy and entropy, could be calculated from heat capacity data and enthalpies of phase transitions using standard thermodynamic relationships. However, specific values for these functions for this compound were not found in the provided search results.

Biochemical Roles and Metabolic Research

Involvement in Lipid Metabolism Research

The involvement of heptadecanols in lipid metabolism has been explored through various research avenues, primarily focusing on their potential interactions with key enzymes and their roles in lipid accumulation.

Interactions with Fatty Acid Synthase and Acyl-CoA Synthetase

Fatty Acid Synthase (FAS) is a multifunctional enzyme crucial for the de novo biosynthesis of long-chain saturated fatty acids from acetyl-CoA and malonyl-CoA nih.gov. Acyl-CoA synthetases are enzymes that catalyze the activation of fatty acids to acyl-CoA thioesters, a necessary step for their metabolism, including incorporation into complex lipids or degradation via beta-oxidation.

While direct interactions of 4-Heptadecanol with Fatty Acid Synthase and Acyl-CoA Synthetase are not explicitly detailed in the provided search results, studies on related fatty acid synthesis inhibitors like Cerulenin highlight the importance of FAS in lipid biosynthesis nih.gov. Fatty alcohols, including heptadecanols, can be metabolic products or substrates in lipid pathways that involve enzymes like Acyl-CoA synthetases for activation before being utilized in complex lipid synthesis or other metabolic fates. The conversion of fatty alcohols to fatty acids, a process that could involve enzymes like alcohol dehydrogenases and aldehyde dehydrogenases, would then allow their entry into pathways utilizing Acyl-CoA synthetases.

Role in Lipid Accumulation and Storage in Adipocytes

Adipocytes are specialized cells that primarily function in storing energy as triglycerides. The process of lipid accumulation and storage in adipocytes is tightly regulated and involves the uptake of fatty acids and their esterification into triglycerides.

No specific information was found in the provided search results detailing the direct role of this compound in lipid accumulation and storage in adipocytes. Studies on lipid metabolism in adipocytes often focus on the uptake and processing of fatty acids and glucose, and the regulation of lipogenesis and lipolysis. The potential involvement of heptadecanols in these processes would likely depend on their uptake by adipocytes and their subsequent metabolic fate, such as oxidation or conversion to fatty acids or other lipids.

Contribution to Ether Lipid and Plasmalogen Synthesis

Ether lipids are a class of phospholipids (B1166683) characterized by the presence of an ether bond at the sn-1 position of the glycerol (B35011) backbone, in contrast to the ester bond found in diacyl phospholipids avantiresearch.comnih.gov. Plasmalogens are a specific type of ether lipid that contains a vinyl-ether linkage at the sn-1 position researchgate.netresearchgate.net. These lipids are important components of cell membranes and are particularly abundant in the brain, heart, and other tissues avantiresearch.comfrontiersin.org.

Studies on De Novo Ether Phospholipid Synthesis Utilizing 1-Heptadecanol (B72759)

De novo synthesis of ether phospholipids begins in the peroxisomes and is completed in the endoplasmic reticulum nih.govnih.govwikipathways.org. A key step in this pathway is the replacement of an acyl group in acyl-dihydroxyacetone phosphate (B84403) (acyl-DHAP) with a long-chain fatty alcohol to form an ether bond, a reaction catalyzed by alkylglycerone phosphate synthase (AGPS) nih.govfrontiersin.org. Fatty acyl-CoA reductase (FAR) enzymes provide the necessary long-chain fatty alcohols for this step nih.govmed-life.ca.

Studies utilizing 1-heptadecanol have provided valuable insights into the de novo synthesis of ether phospholipids. Supplementation of cells with 1-heptadecanol has been shown to lead to the production of ether phospholipid species incorporating this odd-chain fatty alcohol med-life.ca. This indicates that 1-heptadecanol can serve as a substrate for AGPS in the ether lipid synthesis pathway. Research has demonstrated that in cells deficient in FAR1, supplementation with 1-heptadecanol could recover the production of ether phospholipids, suggesting that 1-heptadecanol can bypass the need for endogenous fatty alcohol synthesis in certain contexts med-life.ca.

Investigation of Odd-Chain Ether Phospholipid Species Formation

The use of odd-chain fatty alcohols like 1-heptadecanol in research has been instrumental in investigating the formation of odd-chain ether phospholipid species. Since typical ether lipids often contain even-chain fatty alcohols (such as C16:0 or C18:0), the incorporation of an odd-chain alcohol like 1-heptadecanol (C17:0 alcohol) allows for the specific tracking and measurement of newly synthesized ether lipids med-life.ca.

Studies using 1-heptadecanol have shown that its inclusion in cell cultures results in an increase in ether phospholipid species containing odd-numbered side-chains and a decrease in species with even-numbered side chains med-life.ca. This highlights the ability of the ether lipid synthesis machinery to utilize odd-chain fatty alcohols and provides a method for studying de novo synthesis independently of the existing lipid pool. The formation of these odd-chain ether phospholipid species confirms the direct incorporation of the supplied fatty alcohol into the sn-1 position of the glycerol backbone during ether lipid biosynthesis.

Broader Biological Contexts

Beyond direct metabolic pathways, this compound and related lipids can be found in various biological systems, suggesting broader ecological or physiological roles.

Metabolite Analysis in Fermentation Processes

Metabolite analysis in various fermentation processes has revealed the presence of a wide range of organic compounds, including alcohols. "Heptadecanol" has been identified as a volatile compound produced during the fermentation of coffee beans, particularly when using yeast starters such as Saccharomyces cerevisiae, Candida parapsilosis, and Torulaspora delbrueckii. researchgate.netmdpi.comscispace.comresearchgate.netmdpi.com The production of heptadecanol is considered part of the volatile alcohol profile generated by yeasts during fermentation. scispace.comresearchgate.net Its detection in fermented coffee suggests it can serve as a potential flavor marker precursor associated with yeast activity in these processes. scispace.comresearchgate.net While "heptadecanol" is detected as a metabolite in these fermentation contexts, the specific isomer, this compound, is not explicitly identified in the available search results regarding fermentation metabolite analysis.

Catalysis and Reaction Mechanisms Involving Heptadecanols

Role as Substrates in Catalytic Reactions

Heptadecanols can serve as starting materials in various catalytic reactions, where their transformation is governed by specific kinetic parameters and reaction conditions.

The kinetics of reactions involving long-chain alcohols are fundamental to optimizing product yields and understanding mechanistic pathways. In processes where heptadecanol isomers are synthesized, such as in photoenzymatic systems, the reaction rate is demonstrably dependent on key factors. Studies on the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP), an enzyme used in cascades to produce secondary alcohols, show that the rate of the decarboxylation reaction is linearly dependent on both the enzyme concentration and the intensity of the light source. nih.govacs.org

The distribution of products is also a critical aspect of kinetic studies. For example, in the H₂O₂-dependent decarboxylation of stearic acid catalyzed by the enzyme OleTJE, which produces precursors to heptadecanol, the reaction yields a mixture of 1-heptadecene (B1198413) and 2-hydroxystearic acid. Kinetic analysis revealed that the decarboxylation pathway is approximately three times faster than the competing hydroxylation pathway, leading to a product ratio of 3.3:1 under specific conditions. nih.gov Such investigations are vital for steering reactions toward a desired chemical entity.

The yield of heptadecanols and other long-chain alcohols is highly sensitive to the choice of catalyst and the specific reaction conditions employed. Catalysts function by lowering the activation energy, which can enhance the rate of reaction and, in cases with multiple possible outcomes, improve the selectivity towards the desired product, thereby increasing its yield. quora.com

In the synthesis of higher alcohols from syngas, for instance, both catalyst composition and reaction conditions are shown to be determinative. A study utilizing an FeCoCuZr catalyst family found that gas hourly space velocity (GHSV) and temperature were the most influential parameters affecting the space-time yield of higher alcohols. nih.gov Similarly, in the catalytic hydrogenation of fatty acid esters to produce fatty alcohols, the catalyst type is paramount. Bimetallic catalysts, such as Cu/Fe, have been shown to exhibit superior activity and selectivity compared to their monometallic counterparts. For the selective hydrogenation of ethyl stearate (B1226849) to stearyl alcohol, a Cu/Fe catalyst achieved over 99% selectivity at 97% conversion, highlighting the dramatic impact of the catalytic system on product yield.

Below is a data table summarizing the influence of reaction parameters on higher alcohol synthesis, illustrating principles applicable to heptadecanol production.

| Parameter | Influence on Yield and Selectivity | Example/Finding | Source |

|---|---|---|---|

| Catalyst Composition | Bimetallic catalysts can offer enhanced activity and selectivity compared to monometallic systems. | Cu/Fe catalysts show >99% selectivity in the hydrogenation of ethyl stearate to stearyl alcohol. | |

| Temperature | Optimizing temperature is crucial; it is one of the most important parameters for maximizing space-time yield. | In syngas conversion, optimal performance was found at temperatures between 550–570 K. | nih.gov |

| Gas Hourly Space Velocity (GHSV) | Higher GHSV values often correlate with higher productivity (space-time yield). | GHSV was identified as a key parameter influencing higher alcohol synthesis from syngas. | nih.gov |

| Pressure | Elevated pressures are typically required for hydrogenation reactions of fatty acid esters. | Fatty alcohol production via ester hydrogenation occurs at elevated temperatures and pressures. |

Mechanistic Studies of Enzymatic Transformations

Enzymes provide highly selective and efficient routes for the transformation of fatty acids into valuable compounds like heptadecanols. Mechanistic studies of these biocatalytic processes are key to harnessing their synthetic potential.

A significant advancement in biocatalysis is the use of fatty acid photodecarboxylases (FAPs), such as CvFAP from the microalga Chlorella variabilis NC64A. researchgate.net These enzymes utilize blue light energy to catalyze the decarboxylation of fatty acids, yielding alkanes. acs.orgresearchgate.net This process has been integrated into enzymatic cascades to produce chiral secondary alcohols.

The mechanism is initiated by the photoactivation of the enzyme's flavin cofactor. researchgate.net In a key cascade, a hydroxylated fatty acid (produced by a hydratase) is decarboxylated by the photoactivated CvFAP to yield an enantiomerically pure secondary fatty alcohol, such as 9-heptadecanol (B1266218). researchgate.netresearchgate.net This light-driven, redox-neutral reaction is highly selective and can achieve near-quantitative yields with high turnover numbers. researchgate.netresearchgate.net The wild-type enzyme shows a preference for long-chain fatty acids, making it well-suited for these transformations. nih.govresearchgate.net

| Step | Enzyme | Substrate | Product | Mechanism/Function | Source |

|---|---|---|---|---|---|

| 1 | Lipase (from Candida rugosa) | Triolein | Oleic Acid | Hydrolysis of the triglyceride to release the fatty acid. | researchgate.net |

| 2 | Oleate (B1233923) Hydratase (from Lactobacillus reuteri) | Oleic Acid | 10-Hydroxyoctadecanoic acid | Stereoselective hydration of the C=C double bond. | researchgate.net |

| 3 | Fatty Acid Photodecarboxylase (CvFAP) | 10-Hydroxyoctadecanoic acid | 9-Heptadecanol | Photoenzymatic decarboxylation of the hydroxy fatty acid. | researchgate.netresearchgate.net |

Fatty acid hydratases (FAHs) are crucial enzymes that catalyze the addition of a water molecule to a non-activated carbon-carbon double bond in unsaturated fatty acids. mdpi.comresearchgate.net This hydration step is the gateway to producing hydroxylated fatty acids, which are key intermediates for synthesizing secondary alcohols like 9-heptadecanol.

Oleate hydratases, in particular, exhibit high regio- and stereoselectivity. nih.gov For instance, enzymes from Stenotrophomonas maltophilia or Lactobacillus reuteri can hydrate (B1144303) the double bond in oleic acid to stereoselectively produce (R)-10-hydroxyoctadecanoic acid. researchgate.net This enzymatic hydration is the critical first step in the chemoenzymatic cascade that ultimately yields the secondary alcohol after decarboxylation. The mechanism is believed to involve the protonation of the double bond by a tyrosine residue within the enzyme's active site, followed by a nucleophilic attack by a water molecule activated by a glutamate (B1630785) residue. mdpi.comresearchgate.net This precise control over stereochemistry is a significant advantage of enzymatic catalysis.

Autocatalytic Aspects in Chemical and Biochemical Systems

Autocatalysis is a phenomenon where a product of a chemical reaction also serves as a catalyst for that same reaction. wikipedia.orgboku.ac.at This results in a characteristic kinetic profile where the reaction rate is initially slow and then accelerates as the product concentration increases, often represented by a sigmoidal curve. wikipedia.org

Examples of autocatalysis are found in various chemical systems, such as the acid-catalyzed hydrolysis of esters, where the carboxylic acid product further catalyzes the reaction. wikipedia.org Another well-known example is the formose reaction, where formaldehyde (B43269) polymerizes into sugars, a process that is often cited in discussions about the origin of life. wikipedia.org In biochemical contexts, autocatalytic cycles are fundamental to metabolism, such as in the reverse Krebs cycle. boku.ac.at

While autocatalysis is a recognized mechanism in organic and biological chemistry, there is limited specific information in the current scientific literature describing autocatalytic processes directly involving 4-heptadecanol or other heptadecanol isomers. The potential for long-chain alcohols or their derivatives to participate in or influence autocatalytic networks remains an area open to further investigation.

Theoretical Considerations of Autocatalysis in Related Systems

Autocatalysis is a phenomenon where a product of a chemical reaction also acts as a catalyst for that same reaction. boku.ac.at This leads to a characteristic acceleration of the reaction rate over time, often resulting in a sigmoidal kinetic profile. boku.ac.at While no studies have specifically investigated autocatalysis involving this compound, theoretical principles from related systems, particularly the oxidation of alcohols, can be considered.

In the oxidation of some alcohols, the initial reaction can be slow, but the aldehyde or ketone product formed can facilitate further oxidation, creating an autocatalytic cycle. nih.gov For a secondary alcohol like this compound, oxidation would yield a ketone, 4-heptadecanone. A theoretical autocatalytic mechanism could involve this ketone, or a subsequent reaction intermediate, promoting the formation of radical species that accelerate the oxidation of the parent alcohol.

The kinetics of such a system would be described by a rate equation where the reaction rate is dependent on the concentration of both the reactant (this compound) and the product (the catalyst). The initial phase of the reaction would be an induction period, followed by a rapid acceleration as the concentration of the autocatalyst builds up, and finally, a slowdown as the reactant is consumed. boku.ac.at The study of such autocatalytic phenomena is important in understanding complex reaction networks and the emergence of self-amplifying systems. boku.ac.at

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways for Stereoisomers of 4-Heptadecanol

The presence of a hydroxyl group at the 4-position of the heptadecane (B57597) chain introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-4-heptadecanol and (S)-4-heptadecanol. The synthesis of specific stereoisomers of chiral alcohols is a critical area in organic chemistry, particularly when the biological activity of a compound is stereoselective. Research on the synthesis of stereoisomers of related alcohols, such as 4-methyl-3-heptanol, highlights the complexity and the need for stereoselective approaches. nih.govmdpi.com These approaches often involve asymmetric synthesis using chiral catalysts or auxiliaries, stereospecific reactions, and biocatalysis utilizing enzymes like ene-reductases and alcohol dehydrogenases. mdpi.comijfans.org

Future research for this compound could focus on developing novel synthetic routes to selectively produce the (R) or (S) enantiomer, or specific mixtures thereof. This could involve exploring new chiral catalysts, optimizing biocatalytic processes, or employing stereospecific transformations starting from chiral precursors. The development of efficient and scalable stereoselective syntheses would be crucial for studying the individual biological activities of each enantiomer, should such activities be discovered.

Exploration of Metabolite Flux and Regulation in Biological Systems

The presence and metabolic fate of fatty alcohols like this compound in biological systems are areas ripe for further investigation. While studies have examined the metabolism of fatty alcohols in contexts such as Sjögren-Larsson syndrome, which involves abnormal fatty alcohol metabolism, specific research on this compound is limited. nih.gov However, related studies on other long-chain alcohols and fatty acids, such as heptadecanoic acid, indicate their involvement in lipid metabolism pathways. atamankimya.com

Future research should aim to identify if this compound occurs naturally in specific organisms or tissues and to elucidate its metabolic pathways. This would involve studies on its biosynthesis, degradation, and potential conversions to other lipids or molecules. Techniques such as stable isotope tracing combined with mass spectrometry could be employed to track the flux of this compound through metabolic networks. Understanding the enzymes involved in its metabolism and the regulatory mechanisms controlling its levels would provide insights into its biological function, if any. Research into the volatile compounds produced by yeasts during fermentation has detected heptadecanol, suggesting a potential role in microbial metabolism or as a metabolic product in certain environments. frontiersin.org Metabolomic studies using techniques like GC-MS have shown the detection of 1-heptadecanol (B72759) in biological samples like earwax, indicating that analytical methods exist for detecting long-chain alcohols in complex matrices, which could be adapted for this compound. plos.org

Advanced Computational Chemistry for Molecular Dynamics and Interactions

Computational chemistry, including molecular dynamics (MD) simulations and quantum chemistry calculations, offers powerful tools to study the structure, properties, and interactions of molecules. kallipos.grlidsen.comtue.nl For this compound, computational approaches can provide insights that are difficult to obtain experimentally.

Integration of Multi-Omics Data for Comprehensive Biochemical Understanding

Q & A

Q. How can researchers align their manuscripts with journal requirements for this compound studies?

- Structural Checklist :

- Introduction : Explicitly state unresolved questions (e.g., "The role of this compound in asymmetric catalysis remains underexplored").

- Methods : Cite standardized protocols (e.g., IUPAC guidelines for compound naming) and disclose modifications .

- Discussion : Contrast findings with prior work, addressing contradictions through mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.